Tfllr-NH2(tfa)
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Overview
Description
TFLLR-NH2 trifluoroacetate is a synthetic peptide that acts as a selective agonist for the protease-activated receptor 1 (PAR1). This compound is known for its ability to induce calcium mobilization in dorsal root ganglion neurons and stimulate plasma extravasation in various organs . It has a molecular formula of C33H54F3N9O8 and a molecular weight of 761.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFLLR-NH2 trifluoroacetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of TFLLR-NH2 trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated Synthesis: Using automated peptide synthesizers to perform the SPPS method.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Conducting rigorous quality control tests to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
TFLLR-NH2 trifluoroacetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Cleavage Reagents: A mixture of TFA, water, and scavengers (such as triisopropylsilane) is used to cleave the peptide from the resin
Major Products Formed
The major product formed from the synthesis of TFLLR-NH2 trifluoroacetate is the peptide itself. During the cleavage process, the peptide is released from the resin and purified to obtain the final product .
Scientific Research Applications
TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-protein interactions.
Biology: Employed in research on protease-activated receptors, particularly PAR1, to understand their role in cellular signaling and physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving PAR1, such as inflammation and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating the protease-activated receptor 1 (PAR1). Upon binding to PAR1, it induces a conformational change that leads to the activation of intracellular signaling pathways. This activation results in the mobilization of calcium ions within cells, which plays a crucial role in various cellular processes, including inflammation, platelet aggregation, and vascular function .
Comparison with Similar Compounds
Similar Compounds
SFLLRN-NH2: Another selective PAR1 agonist with similar biological activity.
TFLLR-NH2: The non-trifluoroacetate form of the compound, which also acts as a PAR1 agonist .
Uniqueness
TFLLR-NH2 trifluoroacetate is unique due to its high selectivity for PAR1 and its ability to induce specific physiological responses. Its trifluoroacetate form enhances its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C33H54F3N9O8 |
---|---|
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1 |
InChI Key |
QVNWOGSDGQDGHP-MKVNCOEFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Appearance |
A crystalline solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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